2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid
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Overview
Description
2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid typically involves the use of 2-fluoro-4-methoxyphenylboronic acid as a starting material . The boronic acid undergoes a series of reactions, including coupling reactions and subsequent functional group transformations, to yield the desired hydroxyacetic acid derivative. Common reagents used in these reactions include palladium catalysts, bases, and solvents such as ethanol and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The hydroxyacetic acid moiety may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxyphenylboronic acid: Shares the fluoro and methoxy groups but lacks the hydroxyacetic acid moiety.
2-Fluoro-4-methoxycarbonylphenylboronic acid: Similar structure with a methoxycarbonyl group instead of a hydroxyacetic acid moiety.
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, combined with the hydroxyacetic acid moiety. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (commonly referred to as F-MHA) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with F-MHA.
Chemical Structure and Properties
F-MHA is characterized by its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a phenolic ring. This configuration contributes to its lipophilicity and potential bioactivity.
1. Anti-inflammatory Properties
Research indicates that F-MHA exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory processes. A study highlighted that F-MHA could effectively reduce the activation of NF-κB, a key transcription factor involved in inflammation, suggesting its utility in treating inflammatory diseases .
2. Antioxidant Activity
F-MHA has demonstrated antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using various in vitro assays, revealing a strong capacity to inhibit lipid peroxidation and protect cellular components from oxidative damage .
3. Anticancer Potential
Emerging studies have suggested that F-MHA may possess anticancer properties. In vitro experiments have shown that F-MHA can induce apoptosis in cancer cell lines by activating caspase pathways while inhibiting cell proliferation through cell cycle arrest mechanisms. These findings indicate its potential as a therapeutic agent in oncology .
The biological activity of F-MHA can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : F-MHA inhibits key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
- Modulation of Signaling Pathways : The compound affects various signaling pathways, including MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, F-MHA helps maintain redox balance within cells, contributing to its protective effects against oxidative stress .
Case Study 1: Inflammatory Disease Model
In an animal model of acute inflammation, administration of F-MHA resulted in a significant reduction in edema and leukocyte infiltration compared to control groups. Histological analysis confirmed decreased tissue damage and inflammation markers, supporting its therapeutic potential in inflammatory conditions .
Case Study 2: Cancer Cell Line Studies
F-MHA was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with F-MHA led to reduced viability and increased apoptosis rates compared to untreated controls. The mechanism was linked to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Data Summary
Properties
Molecular Formula |
C9H9FO4 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
JXZSXYQUKONQRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)O)F |
Origin of Product |
United States |
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